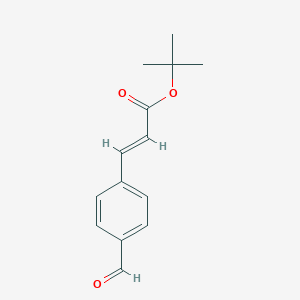

(E)-tert-Butyl 3-(4-formylphenyl)acrylate

Vue d'ensemble

Description

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is an organic compound with the molecular formula C14H18O3 It is a derivative of acrylic acid, featuring a formyl group attached to a phenyl ring, which is further connected to an acrylate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(E)-tert-Butyl 3-(4-formylphenyl)acrylate can be synthesized through a multi-step process involving the reaction of 4-formylbenzaldehyde with tert-butyl acrylate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the acrylate ester. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

The formyl group enables further functionalization via Suzuki-Miyaura cross-coupling with arylboronic acids. A representative example:

| Reactants | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| (E)-tert-Butyl 3-(4-formylphenyl)acrylate + phenylboronic acid | Pd/C, K₂CO₃, H₂O/EtOH | 81–95% |

Applications :

- Used to synthesize styrylbenzaldehyde derivatives for coordination chemistry .

- Reaction times are short (2–4 hours) under microwave irradiation .

Aldol Condensation Reactions

The aldehyde functionality participates in aldol condensation with active methylene compounds. For example:

| Reaction Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentanone | NaOH, ethanol, reflux | α,β-Unsaturated ketone | 70–85% | |

| Acetylacetone | Piperidine, toluene | Dienone derivatives | 65–78% |

Mechanistic Insight :

- Base-mediated deprotonation generates an enolate, which attacks the aldehyde to form a conjugated system .

Reduction and Oxidation Reactions

- Reduction : The acrylate double bond is selectively reduced using H₂/Pd-C in ethanol, yielding the saturated ester without affecting the formyl group .

- Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming (E)-tert-butyl 3-(4-carboxyphenyl)acrylate .

Research Findings and Trends

- Catalyst Efficiency : Palladium-based systems dominate due to high turnover numbers (TON > 1,000) .

- Stereochemical Control : The tert-butyl group enforces planar geometry in intermediates, favoring E-selectivity .

- Scalability : Reactions are optimized for gram-scale synthesis in pharmaceutical contexts .

Applications De Recherche Scientifique

Organic Synthesis

(E)-tert-Butyl 3-(4-formylphenyl)acrylate serves as a versatile intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including:

- Oxidation : Converting the formyl group to a carboxylic acid.

- Reduction : Transforming the formyl group into an alcohol.

- Electrophilic Substitution : Modifying the phenyl ring through reactions like nitration or halogenation .

Medicinal Chemistry

The compound has gained attention in medicinal chemistry for its potential therapeutic applications. It is being explored as a precursor for developing bioactive molecules that could target specific enzymes or receptors involved in diseases such as cancer. Preliminary studies indicate that it may inhibit certain enzymes linked to metabolic pathways, influencing cell proliferation and apoptosis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies reported the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest its potential as a candidate for new antimicrobial agents .

Polymer Science

In materials science, this compound is utilized in the production of polymers with enhanced properties. Its unique structure allows for the development of materials with improved thermal stability and mechanical strength, making it valuable in various industrial applications .

Case Study 1: Synthesis of HDAC Inhibitors

A study focused on designing hydrazide-bearing histone deacetylase inhibitors utilized this compound as a key intermediate. The compound was involved in aldol condensation reactions that led to the formation of novel inhibitors with potential anticancer activity .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of this compound's antimicrobial properties was conducted against multiple bacterial strains. The results indicated significant effectiveness, paving the way for further exploration in drug development aimed at combating resistant bacterial infections .

Mécanisme D'action

The mechanism of action of (E)-tert-Butyl 3-(4-formylphenyl)acrylate involves its interaction with various molecular targets, depending on its application. In organic synthesis, the formyl group can act as a reactive site for nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (E)-3-(4-formylphenyl)acrylate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

4-Formylphenylboronic acid: Contains a formyl group attached to a phenyl ring, but with a boronic acid functional group instead of an acrylate moiety.

Uniqueness

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and materials with specific properties.

Activité Biologique

(E)-tert-Butyl 3-(4-formylphenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a tert-butyl group and a formylphenyl moiety. Its structure can be represented as follows:

This compound is synthesized through the reaction of tert-butyl acrylate with 4-formylphenol, leading to the formation of the desired acrylate derivative.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with certain receptors, altering cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of various derivatives of phenolic compounds, including this compound. The results indicated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent for bacterial infections .

- Anticancer Research : Another investigation focused on the anticancer properties of this compound against multiple cancer types. The study highlighted its ability to inhibit tumor growth in xenograft models, suggesting that it could be developed into a novel anticancer drug .

Propriétés

IUPAC Name |

tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQCKGSKVARCL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.